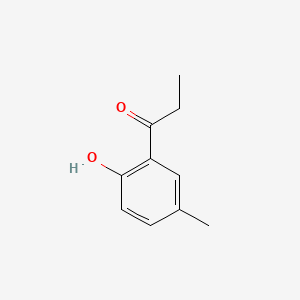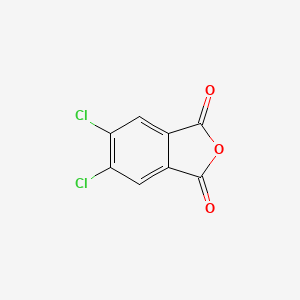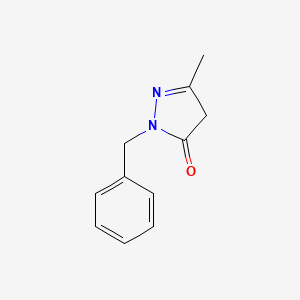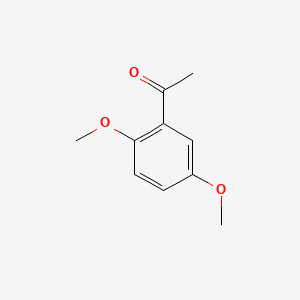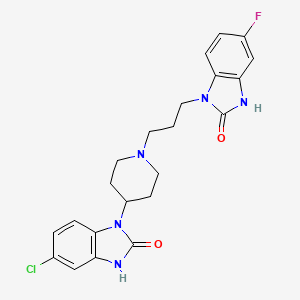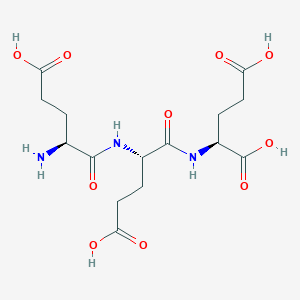
2-Pyridin-2-yl-quinoline-4-carboxylic acid
描述
2-Pyridin-2-yl-quinoline-4-carboxylic acid is a chemical compound with the linear formula C15H10N2O2 . It has a molecular weight of 250.259 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-2-yl-quinoline-4-carboxylic acid is represented by the linear formula C15H10N2O2 . The sodium salt variant of this compound has a linear formula of C15H9N2NaO2 .科学研究应用
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
2-Pyridin-2-yl-quinoline-4-carboxylic acid has been explored for its potential in synthesizing therapeutic agents. For instance, quinoline derivatives have been evaluated for treating osteoarthritis as amino-acetamide inhibitors of aggrecanase-2 . Additionally, methylpyrimidyl pyrazoloquinoline compounds emerged as potent PDE10A inhibitors for schizophrenia .
Materials Science: Advanced Material Development
In materials science, this compound’s derivatives are used to develop new materials with specific properties. For example, polymer fibers incorporating pyridylquinoline structures have been synthesized for their unique chemical and physical properties .
Biochemistry: Enzyme Inhibition and Protein Interaction
Biochemically, quinoline derivatives have been synthesized and evaluated for their ability to interact with biological macromolecules. They have shown potential as enzyme inhibitors, which could be crucial in understanding biochemical pathways and developing drugs .
安全和危害
未来方向
属性
IUPAC Name |
2-pyridin-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYCFYURDIXHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225887 | |
| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-quinoline-4-carboxylic acid | |
CAS RN |
7491-86-3, 57882-27-6 | |
| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 2-(pyridin-2-yl)quinoline-4-carboxylic acid and how does it interact with other molecules?
A1: 2-(pyridin-2-yl)quinoline-4-carboxylic acid is a quinolinecarboxylic acid derivative containing a carboxylate group, nitrogen donor atoms, and a large conjugated π-system []. These structural features enable diverse intermolecular interactions.
Q2: Has 2-(pyridin-2-yl)quinoline-4-carboxylic acid been explored for sensing applications?
A2: Yes, research suggests that 2-(pyridin-2-yl)quinoline-4-carboxylic acid (HL) can be used as a ligand in a luminescent coordination polymer for HCl sensing []. When incorporated into the EuH(L)2(NO3)2 framework, the uncoordinated pyridyl rings bind HCl through protonation []. This protonation alters the excited state energy of the ligands, disrupting their function as antennae for Eu3+ emission and resulting in a detectable luminescence change []. This property makes the EuH(L)2(NO3)2 framework a potential candidate for fast and convenient HCl detection.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





